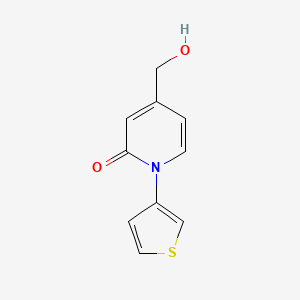
(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone is a complex organic compound with a unique structure that includes an oxazolidine ring, a benzyl group, and keto functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a keto acid derivative, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert keto groups to alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of (S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interactions with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazoles: These compounds share a similar heterocyclic structure and are used in various chemical and biological applications.
Imidazoles: Another class of heterocyclic compounds with broad applications in medicine and industry.
Indoles: Known for their biological activity and use in drug development.
Uniqueness
(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications .
Propiedades
Fórmula molecular |
C15H17NO5 |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
benzyl 5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-11(17)7-8-13-14(18)21-10-16(13)15(19)20-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Clave InChI |
RPKGMGRUAUKSLB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(6-phenylhexyl)amino]benzoate](/img/structure/B8497340.png)


![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethyl]phenyl]-](/img/structure/B8497352.png)
![5H-Imidazo[2,1-a]isoindole-2-carbaldehyde](/img/structure/B8497358.png)





![1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8497418.png)


